Phenyl 2,3-dibromo-2-fluoropropanoate
Description
No data on this specific compound is present in the provided evidence. However, structurally related phenyl esters (e.g., phenylephrine hydrochloride) are frequently analyzed using spectrophotometric and chromatographic methods. These methods often rely on coupling reactions with diazo reagents or UV-Vis absorption .
Properties
CAS No. |
96625-72-8 |
|---|---|
Molecular Formula |
C9H7Br2FO2 |
Molecular Weight |
325.96 g/mol |
IUPAC Name |
phenyl 2,3-dibromo-2-fluoropropanoate |
InChI |
InChI=1S/C9H7Br2FO2/c10-6-9(11,12)8(13)14-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
XJTFDUZKDOBDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(CBr)(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2,3-dibromo-2-fluoropropanoate typically involves the bromination and fluorination of appropriate precursor compounds. One common method is the addition of bromine to a precursor such as cinnamic acid, followed by fluorination. The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3-dibromo-2-fluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Substitution: The presence of bromine makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenyl 2-fluoro-2-hydroxypropanoate, while oxidation can produce phenyl 2,3-dibromo-2-fluoropropanoic acid.
Scientific Research Applications
Phenyl 2,3-dibromo-2-fluoropropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of phenyl 2,3-dibromo-2-fluoropropanoate involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These atoms can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved often include the formation of intermediates that further react to yield the final products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence extensively discusses phenylephrine hydrochloride (PE) , a phenyl-containing compound used as a decongestant. Below is a comparison of analytical techniques for PE and structurally similar phenyl derivatives:
Table 1: Analytical Methods for Phenyl Compounds
Key Observations :
Sensitivity: Spectrophotometric methods using diazotized 2-aminobenzothiazole achieve high sensitivity (6.62 × 10³ L·mol⁻¹·cm⁻¹) for PE, comparable to HPLC but with simpler instrumentation . Flow injection methods with chemiluminescence detection offer lower detection limits (0.05 μg/mL) due to enhanced signal-to-noise ratios .
Stability: The azo dye formed between PE and diazotized 2-aminobenzothiazole remains stable for 48 hours under alkaline conditions, ensuring reliable measurements .
Comparison with Structural Analogs: While the evidence lacks data on Phenyl 2,3-dibromo-2-fluoropropanoate, halogenated phenyl esters (e.g., brominated or fluorinated derivatives) typically exhibit altered reactivity and spectral properties due to electron-withdrawing effects. For example, fluorination often increases stability and shifts UV-Vis absorption maxima .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
